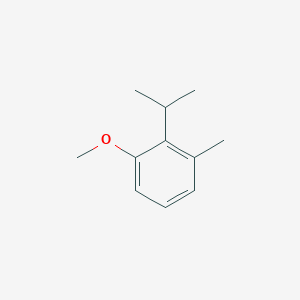

2-Iso-propyl-3-methylanisole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Iso-propyl-3-methylanisole is a useful research compound. Its molecular formula is C11H16O and its molecular weight is 164.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Fragrance and Flavor Industry

2-Iso-propyl-3-methylanisole is primarily utilized as a fragrance component due to its pleasant aroma. It is often incorporated into perfumes and personal care products to enhance scent profiles. Additionally, this compound serves as a flavoring agent in food products, contributing to flavor enhancement without overpowering the primary taste.

Genotoxicity and Skin Sensitization

Research indicates that this compound does not exhibit genotoxic properties. A risk assessment demonstrated that the systemic exposure to this compound is significantly below the threshold for concern regarding reproductive toxicity. Specifically, the exposure level was found to be 0.0007 mg/kg/day, which is well below the acceptable daily intake levels established for similar compounds .

In terms of skin sensitization, studies have shown that it does not present a significant risk. Data derived from read-across analogs suggest that structural similarities with other anisoles indicate a low likelihood of skin reactivity .

Environmental Impact

A comprehensive environmental risk assessment categorized this compound as having negligible risk to aquatic ecosystems. The predicted environmental concentration (PEC) was calculated to be below the predicted no-effect concentration (PNEC), indicating that the compound is unlikely to cause ecological harm when used at current levels .

Bioprocessing Applications

Recent advancements in bioprocessing have highlighted the potential for using this compound in volatile product capture systems. This application focuses on enhancing the recovery of bioproducts during fermentation processes. The compound's properties allow it to be effectively captured from off-gas streams generated during bioprocessing, which could lead to improved yields and reduced losses of valuable products like limonene and isoprenol .

Data Summary Table

| Application Area | Findings |

|---|---|

| Fragrance Industry | Used as a scent component in perfumes and personal care products |

| Flavoring Agents | Employed in food products for flavor enhancement |

| Toxicological Safety | No genotoxicity; low risk of skin sensitization |

| Environmental Impact | PEC < PNEC indicates low ecological risk |

| Bioprocessing | Potential use in volatile product capture during fermentation processes |

Case Studies and Research Insights

- Toxicological Studies : A study assessing the toxicological profile of this compound concluded that it does not pose significant health risks at typical exposure levels. This finding supports its continued use in consumer products without significant regulatory concerns .

- Environmental Risk Assessment : The environmental screening conducted under the RIFM framework confirmed that this compound does not present a risk to aquatic life, reinforcing its safety for widespread use in various applications .

- Bioprocessing Innovations : Research into bioprocessing techniques has demonstrated that this compound can be effectively utilized for capturing volatile compounds from fermentation off-gases, showcasing its potential role in improving biotechnological processes .

Propiedades

Número CAS |

1642-84-8 |

|---|---|

Fórmula molecular |

C11H16O |

Peso molecular |

164.24 g/mol |

Nombre IUPAC |

1-methoxy-3-methyl-2-propan-2-ylbenzene |

InChI |

InChI=1S/C11H16O/c1-8(2)11-9(3)6-5-7-10(11)12-4/h5-8H,1-4H3 |

Clave InChI |

JNPHEIZBZIJXGO-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=CC=C1)OC)C(C)C |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.